ethyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural elements include:
- Functional groups: Ethyl ester at position 5, which may influence lipophilicity and metabolic stability. 6-Imino group and 2-oxo moiety, providing hydrogen-bonding capabilities. 7-(3-Morpholin-4-ylpropyl) substituent: The morpholine ring, a common pharmacophore, enhances solubility via its hydrophilic amine oxide group and may act as a hydrogen-bond acceptor .
Properties
IUPAC Name |
ethyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-2-30-21(28)15-14-16-19(23-17-6-3-4-8-25(17)20(16)27)26(18(15)22)9-5-7-24-10-12-29-13-11-24/h3-4,6,8,14,22H,2,5,7,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZKZZWKFPMMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510761-65-6 | |
| Record name | ETHYL 2-IMINO-1-[3-(4-MORPHOLINYL)PROPYL]-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the morpholin-4-ylpropyl and ethyl groups. Common reagents used in these reactions include ethyl chloroformate, morpholine, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially leading to significant biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs reported in the literature. Key comparisons include:
Structural Analog: Carboxamide Derivative (CAS 867136-78-5)
A closely related compound, 6-imino-7-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, differs in two regions:
7-Substituent : A 2-methoxyethyl group replaces the 3-morpholin-4-ylpropyl chain.
- The shorter chain and methoxy group reduce steric bulk but may decrease solubility compared to the morpholine-propyl group.
Terminal Functional Group : Carboxamide replaces the ethyl ester .
- Carboxamides generally exhibit higher water solubility and metabolic stability than esters, which are prone to hydrolysis .
| Feature | Target Compound | Carboxamide Analog (CAS 867136-78-5) |
|---|---|---|
| 7-Substituent | 3-Morpholin-4-ylpropyl | 2-Methoxyethyl |
| Terminal Group | Ethyl ester | Carboxamide |
| Hydrogen-Bond Capacity | Moderate (ester, imino, oxo) | High (carboxamide, imino, oxo) |
| Predicted Solubility | Lower (ester) | Higher (carboxamide) |
Spirocyclic Benzothiazole Derivatives
Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share the morpholine moiety but differ in core structure:
- Core : Spiro[4.5]decane vs. tricyclo[8.4.0.0³,⁸]tetradeca-pentaene.
- Functional Groups: Benzothiazole and dimethylamino groups in the spiro compounds vs. triazatricyclic and ester groups in the target compound.
Triazolopyrimidine Derivatives
7-Substituted-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles () feature a simpler bicyclic core but share nitrogen-rich heterocycles. Key differences:
- Core : Triazolopyrimidine vs. triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene.
- Substituents: Indole and cyano groups vs. morpholinylpropyl and ester.
- Synthesis : Both classes use DMF and heating, but the target compound’s tricyclic structure may require more specialized cyclization steps .
Research Findings and Implications
- Morpholine Role: The 3-morpholin-4-ylpropyl group in the target compound likely improves solubility and membrane permeability compared to analogs with non-polar substituents .
- Ester vs. Carboxamide : The ethyl ester may confer faster metabolic clearance than the carboxamide analog, making it suitable for short-acting therapeutic applications .
- Tricyclic Core : The fused ring system could enhance target selectivity due to conformational preorganization, though synthetic challenges (e.g., regioselective cyclization) may limit scalability .
Biological Activity
Ethyl 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure that contributes to its biological activity. The incorporation of morpholine and various functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 6-imino derivatives exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens:
- Case Study : Derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 50 |
| Escherichia coli | < 50 |
Anticancer Properties
The compound has shown promising results in anticancer assays:
- Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Research Findings : In vitro studies demonstrated inhibition of cell proliferation in various cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| A549 (Lung) | 30 |
Enzyme Inhibition
The structural features of this compound suggest potential enzyme inhibitory activity:
- Cholinesterase Inhibition : The compound's structural similarities to known cholinesterase inhibitors indicate potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of ethyl 6-imino derivatives can be influenced by modifications to its structure:
- Methyl Substituents : Enhance lipophilicity and may improve membrane permeability.
- Nitrogen Atoms : Crucial for biological activity as they facilitate interactions with biological targets.
Detailed Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of triazatricyclo derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with MICs below 50 µg/mL for several derivatives.
- Anticancer Activity : The compound's ability to induce apoptosis was confirmed in vitro against several cancer cell lines.
- Cholinesterase Inhibition : Related compounds exhibited selective inhibition of acetylcholinesterase (AChE), enhancing cholinergic neurotransmission.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
